molecular formula C13H9ClF3NO2S B6163316 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline CAS No. 1562692-35-6

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline

Cat. No.: B6163316
CAS No.: 1562692-35-6
M. Wt: 335.7
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Description

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry. It is a solid substance with a molecular formula of C13H9ClF3NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and aniline.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is added to a solution of aniline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: The aniline moiety allows it to engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms.

Scientific Research Applications

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-chloro-2-(trifluoromethyl)aniline
  • 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline is unique due to the combination of its sulfonyl and aniline groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications, where it serves as a versatile intermediate and reagent.

Biological Activity

4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline, also known as B6163316, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 1562692-35-6
  • Molecular Formula: C13H10ClF3N2O2S
  • Molecular Weight: 348.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the activity of certain kinases, particularly Raf kinase, which plays a crucial role in cell signaling pathways involved in tumor growth and angiogenesis . This inhibition can lead to reduced proliferation of cancer cells and potential therapeutic effects in oncology.

Anticancer Properties

Recent studies indicate that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated notable antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 15.7 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, exhibiting inhibition zones comparable to established antibiotics .

Study on Anticancer Activity

A comprehensive study by Suwito et al. assessed the cytotoxicity of various aminochalcones, including derivatives similar to this compound. The results indicated that the presence of the trifluoromethyl group significantly enhanced anticancer activity compared to other structural variants .

CompoundCell LineIC50 (µM)
B6163316MCF-715.7
ControlMDA-MB-23133.9

Mechanistic Insights

The mechanism underlying the anticancer effects involves the induction of apoptosis in cancer cells rather than necrosis. This was evidenced by increased p53 expression in treated cells, suggesting that the compound activates cellular pathways leading to programmed cell death .

Properties

CAS No.

1562692-35-6

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.7

Purity

95

Origin of Product

United States

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